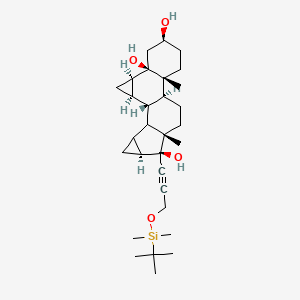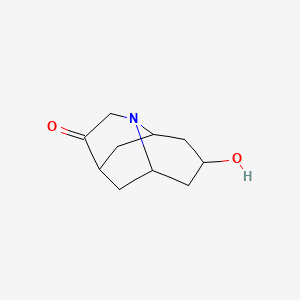
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one, also known as LY-293,284, is a chemical compound that belongs to the class of quinolizinone derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. The purpose of
Applications De Recherche Scientifique
Photolysis of related compounds has been studied, leading to the synthesis of complex organic structures, which has implications in synthetic chemistry and pharmaceutical research (Bremner et al., 1994).
The compound has been involved in anionic ring-opening reactions of norbornenes fused to heterocycles, contributing to the development of new organic synthesis methods (Hergueta et al., 2004).
It has been used in regio- and chemoselective multicomponent protocols for the synthesis of various tricyclic compounds, which are significant in medicinal chemistry (Chebanov et al., 2008).
The compound's derivatives have been synthesized and studied for their potential as nonnarcotic analgesics, showing an improved therapeutic ratio (Hori et al., 1985).
Studies on the synthesis of this compound and its analogs have provided insights into the structure-activity relationships of potential antineoplastic agents (Popp & Watts, 1978).
Its role in the enzymatic synthesis of scaffolds for bioactive indole alkaloids has been explored, indicating its potential in biotechnological applications (Wang et al., 2020).
Propriétés
IUPAC Name |
5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMCWSHHDYQAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


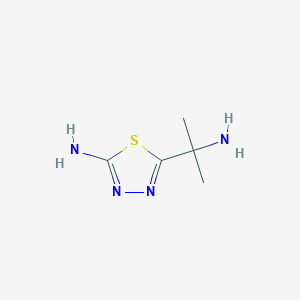
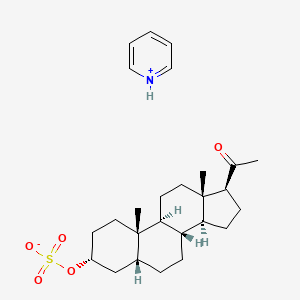
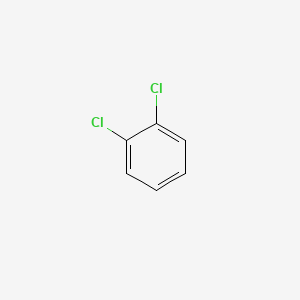
![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

